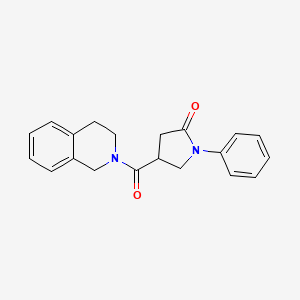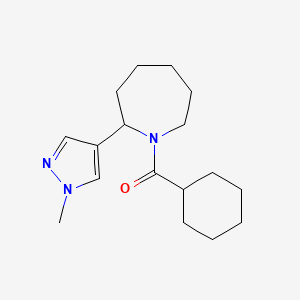methanone](/img/structure/B5312836.png)
[1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone, also known as DBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DBPM is a heterocyclic compound that contains a piperidine ring and a pyridine ring, which are connected through a methanone linker.
科学研究应用
[1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has shown potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has been studied for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has been investigated for its potential as a modulator of G protein-coupled receptors. In neuroscience, [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has been studied for its potential as a neuroprotective agent and a modulator of neurotransmitter release.
作用机制
The mechanism of action of [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone is not fully understood, but it is believed to involve the modulation of G protein-coupled receptors. [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has been shown to bind to the dopamine D2 receptor and the adenosine A1 receptor, which are both G protein-coupled receptors. [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone may also modulate the activity of other G protein-coupled receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone are dependent on the specific receptor it binds to and the cellular context in which it is used. [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has also been shown to modulate neurotransmitter release and protect neurons from oxidative stress and excitotoxicity.
实验室实验的优点和局限性
One advantage of using [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone in lab experiments is its ability to modulate G protein-coupled receptors, which are involved in many physiological processes. [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone is also relatively easy to synthesize and purify. However, one limitation of using [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone in lab experiments is its potential for off-target effects, as it may bind to other receptors in addition to its intended target. Additionally, the mechanism of action of [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to study its effects on other G protein-coupled receptors and their downstream signaling pathways. Additionally, the development of more specific [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone analogs may help to elucidate its mechanism of action and reduce off-target effects.
合成方法
The synthesis of [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone involves the reaction of 2,6-dihydroxybenzoic acid with piperidine and pyridine-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone as a white crystalline solid. The purity and yield of [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone can be improved through recrystallization and purification techniques.
属性
IUPAC Name |
[1-(2,6-dihydroxybenzoyl)piperidin-3-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-14-7-3-8-15(22)16(14)18(24)20-10-4-5-12(11-20)17(23)13-6-1-2-9-19-13/h1-3,6-9,12,21-22H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAUVFPBYZBZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2O)O)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-isopropyl-2-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312754.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5312783.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)